Amogammadex

Description

Properties

IUPAC Name |

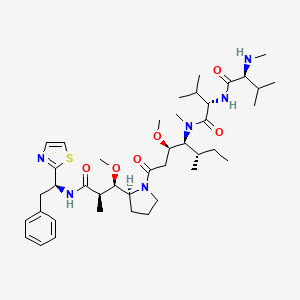

(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUGYPPOFIHFJS-UUFHNPECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101010182 | |

| Record name | Monomethylauristatin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203849-91-6 | |

| Record name | Monomethylauristatin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dolastatin 10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 10, a potent antimitotic agent isolated from the sea hare Dolabella auricularia, has garnered significant interest in the field of oncology due to its profound cytotoxic effects against a broad spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanism of action of dolastatin 10, with a focus on its interaction with tubulin, the subsequent disruption of microtubule dynamics, and the induction of cell cycle arrest and apoptosis. This document synthesizes key quantitative data, details experimental methodologies for studying its effects, and provides visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action: Tubulin Inhibition

The primary mechanism of action of dolastatin 10 is the potent inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, dolastatin 10 effectively halts cell proliferation.

Dolastatin 10 binds to the vinca alkaloid binding site on β-tubulin.[1] This interaction is non-competitive with colchicine but does inhibit the binding of vinca alkaloids like vincristine.[1] The binding of dolastatin 10 to tubulin leads to the formation of tubulin aggregates and inhibits tubulin-dependent GTP hydrolysis, a crucial step for microtubule polymerization.[1][2]

Quantitative Analysis of Biological Activity

The potent anti-proliferative activity of dolastatin 10 has been quantified across various cancer cell lines. The following table summarizes key inhibitory concentrations (IC50) and binding affinity data.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Cell Growth) | L1210 Murine Leukemia | 0.5 nM | [1] |

| IC50 (Tubulin Polymerization) | Purified Tubulin (in glutamate) | 1.2 µM | [1] |

Cellular Consequences of Tubulin Inhibition

Disruption of Microtubule Dynamics and Mitotic Arrest

By inhibiting tubulin polymerization, dolastatin 10 leads to a significant disruption of the cellular microtubule network. This interference with microtubule dynamics is most critical during mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle at the G2/M phase.

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway. While the precise signaling cascade initiated by dolastatin 10 is not fully elucidated, studies on related tubulin-binding agents suggest the involvement of the Bcl-2 family of proteins. For instance, treatment with dolastatin 10 has been shown to induce phosphorylation of Bcl-2. This modification can inactivate its anti-apoptotic function, leading to the release of pro-apoptotic factors from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for dolastatin 10's mechanism of action.

Caption: Mechanism of action of dolastatin 10.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of dolastatin 10 on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Dolastatin 10 stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a reaction mixture containing tubulin in G-PEM buffer on ice.

-

Add various concentrations of dolastatin 10 or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to the wells to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The absorbance is proportional to the amount of polymerized microtubules.

-

Plot absorbance versus time to obtain polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the effects of dolastatin 10 on the microtubule network in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Glass coverslips

-

Dolastatin 10

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin antibody)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of dolastatin 10 or vehicle control for the desired time.

-

Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle following treatment with dolastatin 10.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Dolastatin 10

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of dolastatin 10 or vehicle control for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the anticancer activity of dolastatin 10.

Caption: A typical experimental workflow.

Conclusion

Dolastatin 10 is a highly potent antimitotic agent that exerts its cytotoxic effects through the inhibition of tubulin polymerization. This leads to the disruption of microtubule dynamics, G2/M cell cycle arrest, and the induction of apoptosis. The detailed understanding of its mechanism of action provides a strong rationale for its continued investigation and development as a therapeutic agent, particularly as a payload for antibody-drug conjugates, which can deliver this potent cytotoxin specifically to cancer cells. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the multifaceted activities of dolastatin 10 and its analogues.

References

Demethyldolastatin 10: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyldolastatin 10, also known as Monomethylauristatin D (MMAD), is a potent synthetic analogue of the natural marine product Dolastatin 10. Originally isolated from the sea hare Dolabella auricularia, Dolastatin 10 exhibited remarkable cytotoxic activity, making it a significant lead compound in anticancer research. However, its scarcity in nature necessitated the development of synthetic pathways to produce this and related compounds. Demethyldolastatin 10 is a result of these efforts, representing a structurally simplified yet highly potent derivative with significant potential in the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the discovery and a detailed pathway for the chemical synthesis of Demethyldolastatin 10.

Discovery and Development

The discovery of Dolastatin 10 by Pettit and his colleagues in the 1980s marked a significant milestone in the exploration of marine natural products for therapeutic applications.[1][2] This pentapeptide demonstrated exceptionally high cytotoxicity against a range of cancer cell lines by inhibiting tubulin polymerization, a critical process in cell division.[2][3] The complex structure of Dolastatin 10, which includes several unique amino acid residues, posed a considerable challenge for its isolation and subsequent synthesis.

The limited availability of the natural product spurred extensive research into the total synthesis of Dolastatin 10 and its analogues.[2] This led to the creation of a family of synthetic derivatives known as auristatins. Demethyldolastatin 10 (MMAD) is a key member of this family, characterized by the replacement of the N,N-dimethylvaline at the N-terminus of Dolastatin 10 with a monomethylvaline residue. This modification simplifies the synthetic process while retaining the potent cytotoxic activity of the parent compound. The development of synthetic auristatins like MMAD has been crucial for their application as payloads in ADCs, where their high potency can be specifically targeted to cancer cells, minimizing systemic toxicity.[2]

Synthesis Pathway

The total synthesis of Demethyldolastatin 10 is a complex, multi-step process that is typically achieved through a convergent synthesis strategy. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages. The primary fragments are the N-terminal dipeptide and the C-terminal tripeptide. A critical aspect of the synthesis is the stereoselective construction of the unusual amino acid residues, dolaisoleucine (Dil) and dolaproine (Dap).

A generalized synthetic scheme is presented below, followed by a detailed description of the key steps.

Key Reagents and Protecting Groups

| Reagent/Protecting Group | Purpose |

| Boc (tert-Butoxycarbonyl) | Amine protection |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amine protection |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Peptide coupling agent |

| HOBt (Hydroxybenzotriazole) | Peptide coupling additive |

| DIPEA (N,N-Diisopropylethylamine) | Base |

| TFA (Trifluoroacetic acid) | Boc deprotection |

| Piperidine | Fmoc deprotection |

Experimental Protocols

1. Synthesis of the N-terminal Dipeptide (Monomethylvaline-Valine):

The synthesis begins with the protection of L-valine, followed by coupling with N-monomethyl-L-valine.

-

Step 1a: Boc-protection of L-Valine: L-Valine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as sodium hydroxide in a mixture of tert-butanol and water to yield Boc-L-Valine.

-

Step 1b: Activation of Boc-L-Valine: The carboxylic acid of Boc-L-Valine is activated using a coupling agent like HATU in the presence of HOBt and DIPEA in an anhydrous solvent such as dimethylformamide (DMF).

-

Step 1c: Coupling with N-Monomethyl-L-valine methyl ester: The activated Boc-L-Valine is then reacted with the methyl ester of N-Monomethyl-L-valine to form the protected dipeptide, Boc-Monomethylvaline-Valine-OMe.

-

Step 1d: Saponification: The methyl ester is hydrolyzed using a base like lithium hydroxide in a mixture of methanol and water to yield the free carboxylic acid of the dipeptide.

2. Synthesis of the C-terminal Tripeptide (Dolaisoleucine-Dolaproine-Phenylalanine analogue):

This is the most challenging part of the synthesis, involving the stereoselective creation of the unique amino acids dolaisoleucine (Dil) and dolaproine (Dap).

-

Step 2a: Synthesis of Dolaisoleucine (Dil): The synthesis of this unusual amino acid often starts from L-isoleucine and involves multiple steps to introduce the additional methyl group and hydroxyl group with the correct stereochemistry.

-

Step 2b: Synthesis of Dolaproine (Dap): The synthesis of dolaproine typically starts from L-proline and involves a stereoselective aldol condensation to introduce the β-methoxy-α-methyl side chain.

-

Step 2c: Assembly of the Tripeptide: The protected amino acids (Fmoc-Dil, Fmoc-Dap, and a phenylalanine analogue as the C-terminal residue) are sequentially coupled using solid-phase peptide synthesis (SPPS) or solution-phase methods. Standard peptide coupling reagents like HATU/HOBt/DIPEA are used. The N-terminal Fmoc group is removed at each step using piperidine in DMF to allow for the addition of the next amino acid.

3. Coupling of the Dipeptide and Tripeptide Fragments:

-

Step 3a: Deprotection of the Tripeptide: The N-terminal protecting group of the synthesized tripeptide fragment is removed.

-

Step 3b: Activation of the Dipeptide: The carboxylic acid of the N-terminal dipeptide is activated using a coupling agent.

-

Step 3c: Final Coupling: The activated dipeptide is reacted with the deprotected tripeptide to form the full-length protected pentapeptide.

4. Final Deprotection:

-

Step 4a: Removal of Protecting Groups: All remaining protecting groups on the side chains and the C-terminus are removed. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

-

Step 4b: Purification: The final product, Demethyldolastatin 10, is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Synthesis Pathway

References

The Potent Anti-Cancer Activity of Demethyldolastatin 10 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Demethyldolastatin 10, a synthetic analog of the potent marine natural product dolastatin 10, and its derivatives have emerged as a pivotal class of anti-cancer agents. Their exceptional cytotoxicity against a broad spectrum of cancer cell lines has led to their prominent role as payloads in antibody-drug conjugates (ADCs), a targeted therapeutic approach revolutionizing oncology. This technical guide provides an in-depth overview of the biological activity of Demethyldolastatin 10 derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism by which Demethyldolastatin 10 derivatives exert their potent cytotoxic effects is through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these derivatives disrupt the dynamic equilibrium between polymerization and depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3]

Quantitative Biological Activity

The cytotoxic potency of Demethyldolastatin 10 derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for key derivatives against various cancer cell lines.

Table 1: Cytotoxicity (IC50, nM) of Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF)

| Cell Line | Cancer Type | MMAE (nM) | MMAF (nM) |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | - |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | - |

| HeLa | Cervical Cancer | 3 ± 0.4 | - |

| Various | Lymphoma | ~200-fold less potent than dolastatin 10 | ~1000-fold less potent than dolastatin 10 |

Data compiled from multiple sources.[4][5]

Table 2: Cytotoxicity (IC50, nM) of Other Notable Demethyldolastatin 10 Derivatives

| Derivative | Modification | Cell Line | Cancer Type | IC50 (nM) |

| Dolastatin 10 | - | L1210 | Leukemia | 0.03 |

| Dolastatin 10 | - | NCI-H69 | Small Cell Lung Cancer | 0.059 |

| Dolastatin 10 | - | DU-145 | Prostate Cancer | 0.5 |

| Analog 41 | Azide modifications on Val and Doe subunits | - | - | 0.057 |

| Auristatin PE | C-terminal modification | - | Solid Tumors | - |

Data compiled from multiple sources.[6][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Demethyldolastatin 10 derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Methodology:

-

Tubulin Preparation: Reconstitute purified tubulin (e.g., bovine brain tubulin) in a glutamate-based polymerization buffer. Keep on ice.

-

Compound Incubation: In a 96-well plate, add the Demethyldolastatin 10 derivatives at various concentrations. Also include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Add the tubulin solution to each well. Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. The absorbance increases as tubulin polymerizes into microtubules.

-

Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value for the inhibition of tubulin polymerization is then determined.

Apoptosis Assay (Western Blotting for Caspase-3 Cleavage)

This assay detects the activation of key proteins in the apoptotic pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the Demethyldolastatin 10 derivative at a concentration known to induce apoptosis (e.g., 5-10 times the IC50 value) for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved (active) form of caspase-3. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band corresponding to cleaved caspase-3 indicates the induction of apoptosis.

Conclusion

Demethyldolastatin 10 derivatives represent a powerful class of cytotoxic agents with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Their sub-nanomolar potency against a wide range of cancer cell lines underscores their significance in the development of targeted cancer therapies, particularly as payloads for ADCs. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this promising class of anti-cancer compounds. Further research into structure-activity relationships will undoubtedly lead to the design of even more potent and selective derivatives for the next generation of cancer therapeutics.

References

- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Demethyldolastatin 10: A Potent Tubulin Polymerization Inhibitor for Advanced Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyldolastatin 10, a synthetic analog of the natural marine peptide dolastatin 10, is a highly potent antimitotic agent that functions as a tubulin polymerization inhibitor. By disrupting the dynamics of microtubule formation, demethyldolastatin 10 effectively arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. Its exceptional cytotoxicity, often observed in the sub-nanomolar range, has positioned it as a critical payload component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide provides a comprehensive overview of the core scientific principles of demethyldolastatin 10, including its mechanism of action, quantitative data on its cytotoxic effects, detailed experimental protocols for its study, and an exploration of its associated signaling pathways.

Mechanism of Action: Disruption of Microtubule Dynamics

Demethyldolastatin 10 exerts its potent cytotoxic effects by interfering with the fundamental process of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.

The mechanism of action of demethyldolastatin 10 involves:

-

Binding to the Vinca Alkaloid Site: Demethyldolastatin 10 binds to the vinca alkaloid binding site on β-tubulin. This interaction prevents the tubulin dimers from polymerizing into microtubules.

-

Induction of GTP Hydrolysis: The binding of demethyldolastatin 10 can also lead to the hydrolysis of GTP bound to tubulin, further destabilizing the microtubule structure.

-

Cell Cycle Arrest: The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.

-

Mitotic Catastrophe and Apoptosis: Unable to form a functional mitotic spindle, the cancer cells undergo mitotic catastrophe, a form of cell death characterized by aberrant mitosis, ultimately leading to apoptosis.

Quantitative Data on Cytotoxicity

The cytotoxic potency of demethyldolastatin 10 and its parent compound, dolastatin 10, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the sub-nanomolar to low nanomolar range, highlighting the compound's exceptional potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H69 | Small-Cell Lung Cancer | 0.032 | [1] |

| NCI-H82 | Small-Cell Lung Cancer | 0.184 | [1] |

| NCI-H446 | Small-Cell Lung Cancer | 0.045 | [1] |

| NCI-H510 | Small-Cell Lung Cancer | 0.071 | [1] |

Key Experimental Protocols

Accurate and reproducible experimental methods are paramount in the study of potent cytotoxic agents like demethyldolastatin 10. The following sections detail the protocols for key assays used to characterize its activity.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.

Materials:

-

Purified tubulin protein (e.g., from bovine brain)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

Fluorescent reporter (e.g., DAPI) or a spectrophotometer for absorbance measurement

-

Demethyldolastatin 10 and control compounds (e.g., paclitaxel as a stabilizer, vincristine as a destabilizer)

-

96-well plates

-

Temperature-controlled plate reader

Procedure:

-

Prepare a reaction mixture containing tubulin protein in polymerization buffer.

-

Add GTP and glycerol to the reaction mixture.

-

For fluorescence-based assays, add the fluorescent reporter dye.

-

Aliquot the reaction mixture into the wells of a 96-well plate.

-

Add demethyldolastatin 10 or control compounds at various concentrations to the respective wells.

-

Incubate the plate at 37°C to initiate polymerization.

-

Monitor the change in absorbance (typically at 340 nm) or fluorescence over time using a plate reader.

-

Plot the absorbance/fluorescence versus time to generate polymerization curves.

-

Calculate the IC50 value of demethyldolastatin 10 by analyzing the inhibition of polymerization at different concentrations.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Demethyldolastatin 10

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of demethyldolastatin 10 and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Determine the IC50 value, which is the concentration of demethyldolastatin 10 that inhibits cell growth by 50%.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells and the effects of demethyldolastatin 10 on its structure.

Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to α-tubulin is used to label the microtubules, followed by a fluorescently-labeled secondary antibody for visualization under a fluorescence microscope.

Materials:

-

Cancer cell lines cultured on coverslips

-

Demethyldolastatin 10

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently-labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with demethyldolastatin 10 for the desired time.

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary anti-α-tubulin antibody.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently-labeled secondary antibody.

-

Wash the cells to remove unbound secondary antibody.

-

Stain the nuclei with a nuclear stain like DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Signaling Pathways and Logical Relationships

The cellular response to demethyldolastatin 10-induced microtubule disruption involves complex signaling pathways that ultimately determine the cell's fate. One key player in this process is the p21 (WAF1/Cip1) protein, a cyclin-dependent kinase inhibitor.

p53-Independent Upregulation of p21

Studies on microtubule-disrupting agents have revealed a p53-independent mechanism for the upregulation of p21. This is significant because many cancers have mutations in the p53 tumor suppressor gene.

Caption: Signaling pathway of Demethyldolastatin 10 leading to apoptosis.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the preclinical evaluation of demethyldolastatin 10.

Caption: Experimental workflow for Demethyldolastatin 10 evaluation.

Conclusion

Demethyldolastatin 10 is a formidable tubulin polymerization inhibitor with profound cytotoxic activity against a broad spectrum of cancer cells. Its well-defined mechanism of action, coupled with its exceptional potency, makes it an invaluable tool for cancer research and a highly promising payload for the development of next-generation antibody-drug conjugates. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide serve as a critical resource for scientists and researchers dedicated to advancing the fight against cancer. Further exploration into the nuances of its structure-activity relationships and its interactions within the tumor microenvironment will continue to fuel innovation in the design of more effective and targeted cancer therapies.

References

The Cellular Odyssey of Demethyldolastatin 10: A Technical Guide to Uptake and Intracellular Fate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the cellular mechanisms governing the uptake and subsequent intracellular journey of Demethyldolastatin 10, a potent antineoplastic agent. Predominantly utilized as the cytotoxic payload in antibody-drug conjugates (ADCs) under the name Monomethyl Auristatin E (MMAE), its efficacy is intrinsically linked to its successful navigation into and within the target cancer cell. This document provides a comprehensive overview of this process, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Cellular Uptake: Breaching the Cellular Defenses

The entry of Demethyldolastatin 10 into tumor cells, when part of an ADC, is a highly specific process orchestrated by receptor-mediated endocytosis. This targeted delivery system ensures that the potent cytotoxic agent is concentrated at the site of action, minimizing off-target toxicity.

The primary route of internalization for ADCs is clathrin-mediated endocytosis (CME) , though other pathways such as caveolae-mediated endocytosis and macropinocytosis can also be involved. The process begins with the binding of the ADC's monoclonal antibody to its cognate antigen on the cancer cell surface. This binding event triggers the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of clathrin-coated pits. These pits invaginate and pinch off to form intracellular vesicles containing the ADC-antigen complex.

Intracellular Trafficking: A Journey to the Lysosome

Once internalized, the ADC-containing vesicle embarks on a journey through the endo-lysosomal pathway. The vesicle sheds its clathrin coat and fuses with an early endosome. Within the maturing endosome, the internal pH begins to decrease. The ADC is then trafficked from the early endosome to the late endosome, and ultimately to the lysosome.

The acidic environment of the lysosome, with a pH ranging from 4.5 to 5.0, is crucial for the release of MMAE. Lysosomal proteases, such as cathepsin B, cleave the linker that tethers MMAE to the antibody, liberating the cytotoxic payload into the lysosomal lumen and subsequently the cytoplasm.

Intracellular Fate: Unleashing the Cytotoxic Payload

Upon its release, Demethyldolastatin 10 (MMAE) exerts its potent cytotoxic effects by disrupting the microtubule dynamics within the cell. MMAE inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase.

Deprived of a functional mitotic spindle, the cell is unable to properly segregate its chromosomes and complete mitosis. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. A potential "bystander effect" can also occur, where the released and membrane-permeable MMAE diffuses out of the target cell and kills neighboring cancer cells.[1]

Quantitative Data: Measuring the Potency of Demethyldolastatin 10

The cytotoxic potency of Demethyldolastatin 10 (MMAE) is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values of MMAE can vary depending on the cancer cell line.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [2] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [2] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [3][4] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [3][4] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [3][4] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [3][4] |

| A549 | Lung Cancer | 0.23 | [5] |

| HCT116 | Colon Cancer | 0.45 | [5] |

| B16-F10 | Murine Melanoma | 2.5 | [5] |

| 4T1 | Murine Breast Cancer | 3.2 | [5] |

Experimental Protocols: Methodologies for Studying Cellular Uptake and Fate

The investigation of the cellular uptake and intracellular fate of Demethyldolastatin 10, particularly within an ADC context, employs a variety of sophisticated experimental techniques.

Immunofluorescence and Confocal Microscopy for Visualizing Internalization and Trafficking

This method allows for the direct visualization of ADC internalization and its colocalization with specific subcellular compartments.

Protocol Overview:

-

Cell Culture: Plate target cancer cells on glass coverslips and allow them to adhere overnight.

-

ADC Incubation: Treat the cells with a fluorescently labeled ADC at a predetermined concentration and for various time points.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde to preserve cellular structures, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular targets.

-

Immunostaining: Incubate the cells with primary antibodies against markers for specific organelles (e.g., LAMP1 for lysosomes, EEA1 for early endosomes).

-

Secondary Antibody Staining: Add fluorescently labeled secondary antibodies that bind to the primary antibodies.

-

Nuclear Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.

-

Confocal Microscopy: Acquire z-stack images using a confocal microscope to visualize the subcellular localization of the ADC in relation to the stained organelles.

Flow Cytometry for Quantifying ADC Internalization

Flow cytometry provides a high-throughput method for quantifying the amount of ADC internalized by a large population of cells.

Protocol Overview:

-

Cell Preparation: Harvest and wash the target cells, then resuspend them in a suitable buffer.

-

ADC Incubation: Incubate the cells with a fluorescently labeled ADC on ice to allow for surface binding without significant internalization.

-

Internalization Induction: Shift the cells to 37°C for various time points to allow for internalization to occur.

-

Surface Signal Quenching: Add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of the non-internalized, surface-bound ADC.

-

Flow Cytometric Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity of the internalized ADC.

Subcellular Fractionation for Biochemical Analysis

This technique separates different cellular organelles, allowing for the quantification of the ADC and its metabolites in specific compartments.

Protocol Overview:

-

Cell Lysis: Treat cells that have been incubated with the ADC with a hypotonic buffer to swell the cells.

-

Homogenization: Mechanically disrupt the cell membrane using a Dounce homogenizer or similar device, releasing the organelles.

-

Differential Centrifugation: Subject the cell homogenate to a series of centrifugation steps at increasing speeds. This will pellet different organelles based on their size and density (e.g., nuclei at low speed, mitochondria at medium speed, and microsomes at high speed).

-

Lysosomal Fraction Enrichment: Further purify the lysosomal fraction using density gradient centrifugation.

-

Analysis: Analyze the protein and drug content of each fraction using techniques such as Western blotting to detect organelle-specific markers and mass spectrometry to quantify the amount of ADC or released MMAE.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, provide a visual representation of the key experimental workflows and signaling pathways described in this guide.

References

- 1. youtube.com [youtube.com]

- 2. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Demethyldolastatin 10: A Technical Guide to its Role in Inducing Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyldolastatin 10, a potent synthetic analog of the natural marine peptide dolastatin 10, is a powerful antineoplastic agent that exerts its cytotoxic effects by inducing apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Demethyldolastatin 10-induced apoptosis, with a focus on its interaction with tubulin, the subsequent signaling cascades, and the key molecular players involved. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary molecular target of Demethyldolastatin 10 is tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

Demethyldolastatin 10 binds to the vinca domain on β-tubulin, disrupting microtubule dynamics. This interference prevents the polymerization of tubulin into microtubules. The depolymerization of microtubules leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Quantitative Data: Inhibition of Tubulin Polymerization

| Compound | Assay | IC50 Value | Cell Line/System |

| Dolastatin 10 | Tubulin Polymerization Inhibition | 1.2 µM | Purified tubulin in glutamate |

This table presents data for dolastatin 10 as a proxy for the expected activity of Demethyldolastatin 10.

Signaling Pathways in Demethyldolastatin 10-Induced Apoptosis

The disruption of microtubule dynamics by Demethyldolastatin 10 triggers a complex signaling network that converges on the apoptotic machinery. The primary pathway involves cell cycle arrest at the G2/M phase, activation of the c-Jun N-terminal kinase (JNK) signaling cascade, and subsequent modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

G2/M Cell Cycle Arrest

The failure to form a functional mitotic spindle due to tubulin depolymerization activates the spindle assembly checkpoint (SAC). This checkpoint halts the cell cycle at the G2/M transition, preventing cells from proceeding into anaphase with a defective spindle. Prolonged arrest at this stage is a potent trigger for apoptosis.

JNK Pathway Activation

Microtubule disruption is a form of cellular stress that leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, a critical signaling cascade in the cellular stress response.[1] Activated JNK can phosphorylate and regulate the activity of several downstream targets, including members of the Bcl-2 family of proteins.[1][2]

Modulation of the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. They consist of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.

Demethyldolastatin 10, through the activation of the JNK pathway, is thought to modulate this balance in favor of apoptosis. One key mechanism is the phosphorylation of the anti-apoptotic protein Bcl-2. Phosphorylation of Bcl-2 can inactivate its protective function, thereby promoting the pro-apoptotic activity of proteins like Bax and Bak.[3] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

Caspase Activation

The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, a protein complex that activates initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.

Visualizing the Pathway

Signaling Pathway of Demethyldolastatin 10-Induced Apoptosis

Caption: Signaling pathway of Demethyldolastatin 10-induced apoptosis.

Quantitative Assessment of Apoptosis

The pro-apoptotic activity of Demethyldolastatin 10 can be quantified through various in vitro assays. The following tables present representative data for the highly similar compound, dolastatin 10, which is expected to exhibit a comparable quantitative profile to Demethyldolastatin 10.

Table 3.1: In Vitro Cytotoxicity of Dolastatin 10 in Small-Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | IC50 (nM) |

| NCI-H69 | 0.059 |

| NCI-H82 | 0.032 |

| NCI-H446 | 0.184 |

| NCI-H510 | 0.045 |

Data from a study on dolastatin 10, indicating potent growth inhibitory activity.[3]

Table 3.2: Induction of Apoptosis by Dolastatin 10 in SCLC Cell Lines

| Cell Line | Treatment | Observation |

| NCI-H69, -H82, -H446, -H510 | 1.3 nM Dolastatin 10 for 48h | Evidence of apoptosis observed |

Qualitative data from a study on dolastatin 10.[3]

Table 3.3: Bcl-2 Modification by Dolastatin 10

| Cell Line | Treatment | Observation |

| NCI-H69, -H510 | 1.3 nM Dolastatin 10 for 16h | Altered electrophoretic mobility of Bcl-2, suggestive of phosphorylation |

Data from a study on dolastatin 10.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the apoptotic effects of Demethyldolastatin 10.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cell culture medium

-

Demethyldolastatin 10 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Demethyldolastatin 10 and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Demethyldolastatin 10

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Demethyldolastatin 10 at various concentrations for a specified time.

-

Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

Cell culture dishes

-

Demethyldolastatin 10

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with Demethyldolastatin 10 for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow and Logical Relationships

Workflow for Investigating Demethyldolastatin 10-Induced Apoptosis

References

Early Preclinical Development of Cemadotin (Demethyldolastatin 10): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cemadotin (also known as LU103793 and Demethyldolastatin 10) is a synthetic analog of the natural marine product dolastatin 15. It belongs to a class of potent antineoplastic agents that function as microtubule inhibitors. By disrupting microtubule dynamics, Cemadotin induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the core preclinical development of Cemadotin, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating the underlying mechanisms of action.

Mechanism of Action

Cemadotin exerts its cytotoxic effects by binding to β-tubulin, a subunit of microtubules. This interaction disrupts the assembly of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. The inhibition of microtubule polymerization leads to mitotic arrest, a prolonged halt in the cell cycle at the M phase. This sustained arrest triggers a cascade of intracellular signaling events, culminating in programmed cell death, or apoptosis. A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2, which is associated with an inactivation of its protective function.

In Vitro Efficacy

The in vitro cytotoxic activity of dolastatin 10, a closely related compound, has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating potent growth inhibition at nanomolar concentrations.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H69 | Small-Cell Lung Cancer | 0.032[1] |

| NCI-H82 | Small-Cell Lung Cancer | Data not available |

| NCI-H446 | Small-Cell Lung Cancer | Data not available |

| NCI-H510 | Small-Cell Lung Cancer | 0.184[1] |

In Vivo Efficacy

Preclinical in vivo studies using human tumor xenograft models in immunocompromised mice have demonstrated the antitumor activity of dolastatin 10. In a metastatic small-cell lung cancer model using NCI-H446 cells, treatment with dolastatin 10 showed significant therapeutic benefit.

| Animal Model | Tumor Type | Treatment Regimen | Key Findings |

| SCID Mice | NCI-H446 Small-Cell Lung Cancer Xenograft | 450 µg/kg intravenously (IV) x 2 | Complete inhibition of tumor formation in a metastatic model. In established subcutaneous tumors, induced apoptosis in the majority of tumor cells within 96 hours, resulting in a log10 cell kill of 5.2 and an increase in median survival from 42 to 91 days.[1] |

Note: The in vivo efficacy data presented is for dolastatin 10. While Cemadotin has shown preclinical antitumor activity, specific quantitative data from xenograft studies is not widely published.

Pharmacokinetics and Toxicology

Pharmacokinetics

Detailed preclinical pharmacokinetic data for Cemadotin in animal models is not extensively published. However, a Phase I clinical trial in adult cancer patients provides some insight into its pharmacokinetic profile when administered as a 5-day continuous intravenous infusion.

| Parameter | Value |

| Mean Steady-State Blood Concentration (at MTD of 12.5 mg/m²) | 282 ± 7 nM[2] |

| Mean Half-Life | 13.2 ± 4.3 hours[2] |

| Mean Total Blood Clearance | 0.52 ± 0.09 L/h/m²[2] |

| Mean Apparent Volume of Distribution at Steady State | 9.9 ± 3.3 L/m²[2] |

Toxicology

Preclinical toxicology studies are essential to determine the safety profile of a drug candidate. For Cemadotin, the principal dose-limiting toxicity observed in a Phase I clinical trial was reversible, dose-related neutropenia. Notably, cardiovascular toxicity, which had been a concern in earlier studies with different administration schedules, was not significant with a 5-day continuous infusion.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Cemadotin. Control wells receive medium with the vehicle used to dissolve the compound.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Cancer cells are seeded in culture dishes and treated with Cemadotin at a specific concentration for a defined period.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated on ice or at -20°C for at least 30 minutes to fix the cells.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Data Interpretation: The data is presented as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells. Cells in the G1 phase have a 2n DNA content, cells in the G2 and M phases have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this stage.

Visualizations

Signaling Pathway of Cemadotin-Induced Apoptosis

Caption: Signaling pathway of Cemadotin-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining in vitro cytotoxicity.

Logical Relationship of Preclinical Development Stages

Caption: Stages of early preclinical drug development.

References

Methodological & Application

Application Notes and Protocols: Demethyldolastatin 10 Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyldolastatin 10, often referred to as Dolastatin 10, is a potent antimitotic and cytotoxic pentapeptide originally isolated from the marine sea hare Dolabella auricularia.[1] It is a powerful inhibitor of tubulin polymerization, disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division.[1][2][3] This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4] Due to its high cytotoxicity against a broad range of cancer cell lines, Demethyldolastatin 10 and its synthetic analogs are of significant interest in cancer research and for the development of antibody-drug conjugates (ADCs).

These application notes provide a detailed protocol for determining the cytotoxicity of Demethyldolastatin 10 using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Mechanism of Action

Demethyldolastatin 10 exerts its cytotoxic effects primarily by interfering with microtubule dynamics. It binds to tubulin and inhibits its polymerization into microtubules.[1][3] This leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the involvement of Bcl-2 family proteins and the activation of caspases, ultimately leading to programmed cell death.[1][4]

Data Presentation: Cytotoxicity of Demethyldolastatin 10

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Demethyldolastatin 10 in various cancer cell lines, demonstrating its potent cytotoxic activity.

| Cell Line | Cancer Type | IC50 (nM) |

| L1210 | Murine Leukemia | 0.5[3] |

| NCI-H69 | Small Cell Lung Cancer | 0.059 |

| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 |

| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 |

| NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 |

| DU-145 | Human Prostate Cancer | 0.5 |

| KB | Human Oral Cancer | Varies with cell concentration |

| LoVo | Human Colon Cancer | Varies with cell concentration[5] |

Experimental Protocols

MTT Assay for Demethyldolastatin 10 Cytotoxicity

This protocol is designed for assessing the cytotoxicity of Demethyldolastatin 10 in adherent cancer cell lines cultured in 96-well plates.

Materials:

-

Demethyldolastatin 10 (stock solution in DMSO)

-

Target cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.

-

Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5,000 - 10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as blanks.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Demethyldolastatin 10 in complete culture medium from the stock solution. It is crucial to use a wide range of concentrations to determine the IC50 value accurately (e.g., from picomolar to micromolar).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to reduce background noise if necessary.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of Demethyldolastatin 10 using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, which is the concentration of Demethyldolastatin 10 that inhibits cell viability by 50%, using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Caption: Signaling Pathway of Demethyldolastatin 10.

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

References

- 1. Facebook [cancer.gov]

- 2. adcreview.com [adcreview.com]

- 3. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A synthetic dolastatin 10 analogue suppresses microtubule dynamics, inhibits cell proliferation, and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Demethyldolastatin 10 in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyldolastatin 10, a potent synthetic analogue of the natural marine product dolastatin 10, is a highly effective antimitotic agent. Its derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are pivotal cytotoxic payloads in the development of antibody-drug conjugates (ADCs). These auristatin-based payloads, when linked to a monoclonal antibody (mAb), enable the targeted delivery of a potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic index.

These application notes provide a comprehensive overview of the use of Demethyldolastatin 10 derivatives in ADC development, including their mechanism of action, protocols for ADC conjugation and characterization, and methodologies for evaluating their in vitro and in vivo efficacy.

Mechanism of Action

Demethyldolastatin 10 and its derivatives exert their cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and programmed cell death. The high potency of these agents makes them ideal for ADC development, where targeted delivery to tumor cells is paramount.

The general mechanism of a Demethyldolastatin 10-based ADC is as follows:

-

Binding: The ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Payload Release: Inside the cell, the linker connecting the antibody and the Demethyldolastatin 10 derivative is cleaved, releasing the cytotoxic payload.

-

Tubulin Inhibition: The released payload binds to tubulin, disrupting microtubule formation.

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to G2/M phase arrest and subsequent activation of the apoptotic cascade, resulting in cancer cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for Demethyldolastatin 10 derivatives in ADC development.

Table 1: In Vitro Cytotoxicity (IC50) of Demethyldolastatin 10 Derivatives in Various Cancer Cell Lines

| Cell Line | Cancer Type | Payload | IC50 (nM) |

| NCI-N87 | Gastric Carcinoma | MMAE | 0.7 |

| OE19 | Esophageal Adenocarcinoma | MMAE | 1.5 |

| HCT116 | Colorectal Carcinoma | MMAE | 8.8 |

| NCI-N87 | Gastric Carcinoma | MMAF | 88.3 |

| OE19 | Esophageal Adenocarcinoma | MMAF | 386.3 |

| HCT116 | Colorectal Carcinoma | MMAF | 8944 |

| LoVo | Colorectal Adenocarcinoma | Dolastatin 10 | Varies with cell concentration |

| KB | Cervical Carcinoma | Dolastatin 10 | Varies with cell concentration |

Table 2: In Vivo Efficacy of MMAE-Based ADCs in Xenograft Models

| Xenograft Model | Cancer Type | ADC | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| MCF7 | Breast Cancer | 1A3-MMAE | 5 | Significant regression |

| MCF7-F (Fulvestrant-resistant) | Breast Cancer | 1A3-MMAE | 5 | Complete tumor clearance |

| JIMT-1 | Breast Cancer | 23V-MMAE | 3 | ~30 |

| H358 | Non-Small Cell Lung Cancer | H5B14-MMAE | 20 | Significant inhibition |

| HT-29 | Colon Cancer | H5B14-MMAE | 20 | Significant inhibition |

| L3.6pl | Pancreatic Cancer | H5B14-MMAE | 20 | Significant inhibition |

| T-47D | Breast Cancer | H5B14-MMAE | 20 | Significant inhibition |

Table 3: Stability of a vc-MMAE Linker in Different Sera

| Serum Source | Incubation Time (hours) | MMAE Release (%) |

| Human | 24 | <1 |

| Rat | 24 | <1 |

| Mouse | 24 | 4.3 |

Experimental Protocols

Protocol 1: ADC Conjugation (Thiol-Maleimide Chemistry)

This protocol describes the conjugation of a Demethyldolastatin 10 derivative containing a maleimide group to a monoclonal antibody via reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Demethyldolastatin 10 derivative-linker with a maleimide group (e.g., mc-vc-PAB-MMAE)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

-

Reaction buffers (e.g., PBS with EDTA)

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a molar excess of TCEP to partially reduce the interchain disulfide bonds. The ratio of TCEP to mAb will determine the number of available thiol groups and thus the final drug-to-antibody ratio (DAR).

-

Incubate at 37°C for 1-2 hours.

-

-

Conjugation:

-

Add the maleimide-functionalized Demethyldolastatin 10 derivative-linker to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.

-

Incubate at room temperature for 1-2 hours in the dark.

-

-

Quenching:

-

Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

Incubate for 20-30 minutes.

-

-

Purification:

-

Purify the ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the purity and aggregation state of the ADC by SEC.

-

Confirm the integrity of the ADC by SDS-PAGE under reducing and non-reducing conditions.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic potential of a Demethyldolastatin 10-based ADC on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Demethyldolastatin 10-based ADC

-

Control antibody (unconjugated)

-

Free Demethyldolastatin 10 derivative

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the ADC, control antibody, and free drug in complete cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a Demethyldolastatin 10-based ADC in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Demethyldolastatin 10-based ADC

-